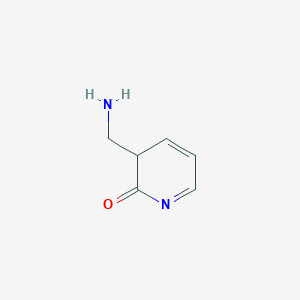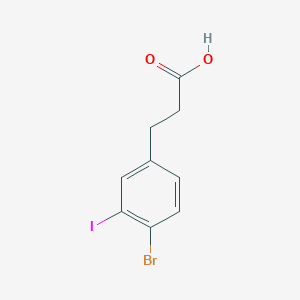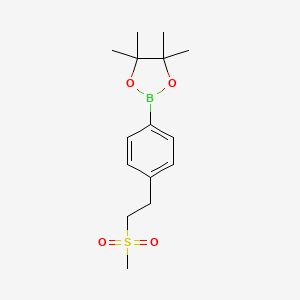![molecular formula C13H9ClN4O B12330684 2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B12330684.png)
2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- typically involves a [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane . This method is advantageous due to its efficiency and the relatively mild reaction conditions required. Industrial production methods often utilize similar synthetic routes, with optimizations for large-scale production.
Chemical Reactions Analysis
2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Scientific Research Applications
2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylate groups . This interaction can modulate various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- can be compared with other tetrazole derivatives, such as:
5-Phenyl-2H-tetrazole: Known for its use in pharmaceuticals as a bioisostere for carboxylic acids.
4-(2H-Tetrazol-2-yl)phenol: Used in the synthesis of complex organic molecules.
5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole: Explored for its potential biological activities.
The uniqueness of 2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9ClN4O |
|---|---|
Molecular Weight |
272.69 g/mol |
IUPAC Name |
5-[4-(4-chlorophenoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C13H9ClN4O/c14-10-3-7-12(8-4-10)19-11-5-1-9(2-6-11)13-15-17-18-16-13/h1-8H,(H,15,16,17,18) |
InChI Key |
XIWOUPPSEGLPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-](/img/structure/B12330611.png)

![1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B12330623.png)











